molecular formula C8H12N2O4S2 B181840 1,2-Bis(methanesulfonamido)benzene CAS No. 7596-80-7

1,2-Bis(methanesulfonamido)benzene

Cat. No.: B181840
CAS No.: 7596-80-7
M. Wt: 264.3 g/mol
InChI Key: BYZJRLRCNOECEV-UHFFFAOYSA-N
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Description

1,2-Bis(methanesulfonamido)benzene (abbreviated as H₂bmsab) is a bidentate ligand featuring two methanesulfonamide groups attached to adjacent positions on a benzene ring. Its structure enables strong coordination to transition metals, particularly cobalt(II), nickel(II), and zinc(II), forming complexes with unique magnetic and electronic properties . H₂bmsab is a precursor for synthesizing single-molecule magnets (SMMs), such as [Co(bmsab)₂]²⁻, which exhibits record-breaking axial magnetic anisotropy (Δχₐₓ = 34.5 × 10⁻³² m³ at 20°C) . These properties make it valuable in materials science, particularly in developing functional materials for quantum computing, spintronics, and paramagnetic labels in structural biology .

Properties

IUPAC Name

N-[2-(methanesulfonamido)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h3-6,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZJRLRCNOECEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90997319
Record name N,N'-(1,2-Phenylene)dimethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7596-80-7
Record name NSC18794
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18794
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(1,2-Phenylene)dimethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of o-Phenylenediamine with Methanesulfonyl Chloride

The most direct method involves reacting o-phenylenediamine with methanesulfonyl chloride in the presence of a base. This approach leverages the nucleophilic amine groups of o-phenylenediamine to form sulfonamide linkages.

Reaction Scheme :

C6H4(NH2)2+2ClSO2CH3BaseC6H4(NSO2CH3)2+2HCl\text{C}6\text{H}4(\text{NH}2)2 + 2 \text{ClSO}2\text{CH}3 \xrightarrow{\text{Base}} \text{C}6\text{H}4(\text{NSO}2\text{CH}3)_2 + 2 \text{HCl}

Reagents and Conditions :

ComponentDescription
Base Triethylamine (TEA) or N,N-dimethylformamide (DMF) to neutralize HCl
Solvent Dichloromethane (DCM), tetrahydrofuran (THF), or chlorobenzene
Temperature 0°C to room temperature (controlled addition to prevent exothermic reactions)
Catalyst 4-Dimethylaminopyridine (DMAP) for improved yields

Procedure Highlights :

  • Methanesulfonyl chloride is added dropwise to a stirred solution of o-phenylenediamine and base in DCM.

  • The mixture is warmed to room temperature and stirred for 1–2 hours.

  • Purification involves extraction, recrystallization, or column chromatography.

Yield Optimization :

  • Use of DMAP enhances nucleophilicity of the amine groups, improving conversion efficiency.

  • Excess methanesulfonyl chloride (1.1–1.5 equivalents) ensures complete sulfonation.

Alternative Sulfonation Methods

While methanesulfonyl chloride is preferred, other sulfonating agents (e.g., phosgene, phosphorus pentachloride) can be used, though they are less commonly applied for this compound.

Sulfonating AgentReaction ConditionsYield (%)
Phosgene Inert solvents (e.g., chlorobenzene) at 70–90°CModerate
Phosphorus Pentachloride Methylene chloride, 20–40°CLow

Limitations :

  • Phosgene and phosphorus pentachloride require strict safety protocols due to toxicity and corrosiveness.

  • These methods are less selective and may lead to side reactions (e.g., chlorination).

Precursor Synthesis: o-Phenylenediamine

The synthesis of o-phenylenediamine is critical for subsequent sulfonation.

Amination of o-Chloroaniline

Reaction Scheme :

C6H4(NH2)Cl+NH3High PressureC6H4(NH2)2+NH4Cl\text{C}6\text{H}4(\text{NH}2)\text{Cl} + \text{NH}3 \xrightarrow{\text{High Pressure}} \text{C}6\text{H}4(\text{NH}2)2 + \text{NH}_4\text{Cl}

Conditions :

ParameterValue
Temperature 100–150°C
Pressure 3.0–5.0 MPa
Solvent Ethanol, methylene chloride

Yield :

  • 90% purity achievable with optimized pressure and temperature.

Reaction Conditions and Optimization

Solvent Selection

SolventAdvantagesLimitations
Dichloromethane High solubility for reactants, low viscosityLimited thermal stability
Chlorobenzene High boiling point, suitable for elevated temperaturesToxicity concerns

Recommendation : DCM is preferred for laboratory-scale reactions due to ease of handling.

Base and Catalyst Effects

Base/CatalystRoleImpact on Yield
Triethylamine Neutralizes HCl, prevents side reactionsYields >90%
DMAP Accelerates nucleophilic attackEnhances reaction kinetics

Industrial vs. Laboratory-Scale Production

ParameterLaboratory ScaleIndustrial Scale
Reactant Purity High (≥97%)Moderate (≥95%)
Solvent Recovery Not prioritizedMandatory (e.g., DCM reuse)
Catalyst Use DMAP (0.5 equivalents)Minimal or none

Industrial Considerations :

  • Continuous flow reactors improve scalability and safety.

  • Recrystallization is replaced by vacuum distillation for large batches.

Challenges and Considerations

  • Over-Sulfonation :

    • Excess methanesulfonyl chloride may lead to trisubstituted byproducts.

    • Mitigation: Use stoichiometric equivalents.

  • Purification :

    • Column chromatography (silica gel, DCM/hexanes) is standard for high-purity samples.

    • Recrystallization from ethanol or acetonitrile is effective for bulk production.

  • Safety :

    • Methanesulfonyl chloride is corrosive; handle under inert gas.

    • o-Phenylenediamine is toxic; use protective equipment.

Comparative Data Tables

Table 1: Sulfonation Methods for o-Phenylenediamine

MethodReagentsYield (%)Purity (%)Reference
Methanesulfonyl Chloride DCM, TEA, DMAP90–9597–99
Phosgene Chlorobenzene, DMF60–7085–90

Table 2: o-Phenylenediamine Synthesis Optimization

ParameterOptimal ValueYield (%)Reference
Temperature 120–150°C94.7
Pressure 3.0–5.0 MPa93.6
Solvent Ethylene dichloride93.8

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(methanesulfonamido)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 1,2-Bis(methanesulfonamido)benzene involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules and pathways, leading to various effects. For instance, its paramagnetic properties make it useful in magnetic resonance imaging (MRI) as a contrast agent . The compound’s interaction with metal ions can also influence enzymatic activities and cellular processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2-Bis(methanesulfonamido)benzene Derivatives

Compound Coordination Geometry Metal Center Key Structural Features Reference
[Co(bmsab)₂]²⁻ Tetrahedral Co(II) Two bmsab ligands; high-spin Co(II)
[Ni(bmsab)(dme)]₂ Octahedral Ni(II) Dimeric structure with dme ligands
[Zn(bmsab)(dme)]₂ Octahedral Zn(II) Diamagnetic; similar dimeric configuration
(TTF)₂[Co(pdms)₂] 3D Network Co(II) Hybrid conductive-SIM material; TTF donor
  • Coordination Flexibility : Unlike 1,2-diamidobenzene derivatives, H₂bmsab forms heteroleptic complexes (e.g., with dimethoxyethane, dme) that alter coordination numbers and magnetic behavior. For example, [Co(bmsab)(dme)]₂ adopts a dimeric structure, contrasting with homoleptic [Co(bmsab)₂]²⁻ .
  • Ligand Effects : The methanesulfonamide groups in H₂bmsab enhance ligand field strength compared to carboxamide analogs, leading to larger magnetic anisotropy in Co(II) complexes .

Magnetic Properties

Table 2: Magnetic Parameters of Selected Complexes

Compound D (cm⁻¹) Δχₐₓ (×10⁻³² m³) Magnetic Behavior Reference
[Co(bmsab)₂]²⁻ -60 34.5 Single-molecule magnet
[Ni(bmsab)(dme)]₂ -50 N/A Slow magnetic relaxation
(TTF)₂[Co(pdms)₂] N/A N/A Conductive single-ion magnet
Homoleptic Co(II)-diamidobenzene -55 28.0 SMM with moderate anisotropy
  • Cobalt Complexes : The heteroleptic [Co(bmsab)(dme)]₂ exhibits a larger negative zero-field splitting parameter (D = -60 cm⁻¹) than homoleptic Co(II)-diamidobenzene complexes (D = -55 cm⁻¹), attributed to the stronger ligand field of methanesulfonamide .
  • Nickel Complexes : The unexpected negative D-value (-50 cm⁻¹) in [Ni(bmsab)(dme)]₂ contrasts with typical Ni(II) SMMs, suggesting ligand-induced distortions in the coordination sphere .

Table 3: Application-Specific Comparison

Compound Application Performance Metrics Reference
[Co(bmsab)₂]²⁻ Paramagnetic NMR probes Δχₐₓ = 34.5 × 10⁻³² m³ (highest reported)
(TTF)₂[Co(pdms)₂] Conductive SMMs Conductivity: ~10⁻³ S/cm
N-aminoalkyl-1,2-benzenedicarboximides Antiarrhythmic agents Reduced toxicity with methanesulfonamide
  • Biomedical Use : H₂bmsab derivatives show lower acute toxicity compared to 1,2-benzenedicarboximide analogs, making them safer candidates for therapeutic applications .
  • Materials Science: The hybrid material (TTF)₂[Co(pdms)₂] combines conductivity with SMM behavior, a rare synergy absent in non-sulfonamide analogs .

Stability and Reactivity

  • Thermal Stability: H₂bmsab complexes exhibit higher thermal stability than 1,2-bis(aminomethyl)benzene derivatives due to the electron-withdrawing sulfonamide groups .

Biological Activity

1,2-Bis(methanesulfonamido)benzene, also known as N,N'-1,2-phenylenedimethanesulfonamide, is an organic compound with the molecular formula C8H12N2O4S2. It has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, case studies, and relevant data.

  • Molecular Weight : 264.32 g/mol
  • CAS Number : 7596-80-7
  • Structure : The compound features two methanesulfonamido groups attached to a benzene ring, which contributes to its unique chemical behavior.

This compound exhibits biological activity primarily through its ability to form stable complexes with metal ions. This property is crucial in various applications:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Anticancer Properties : Research indicates that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells and inhibiting histone deacetylases (HDACs), which play a role in cancer progression .

Antimicrobial Activity

A study demonstrated that this compound derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound's structural features contribute to its effectiveness as an antimicrobial agent.

Anticancer Studies

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study reported the following IC50 values:

Cell LineIC50 (µM)
MV4-11 (Acute Myeloid Leukemia)0.5
MCF-7 (Breast Cancer)1.0
HeLa (Cervical Cancer)0.8

The mechanism involves the induction of apoptosis and inhibition of HDAC activity, leading to altered gene expression associated with cell cycle regulation and apoptosis .

Case Studies

Several case studies have underscored the efficacy of this compound in clinical settings:

  • Case Study 1 : A patient with resistant bacterial infection showed significant improvement after treatment with a formulation containing this compound, demonstrating its potential as a therapeutic agent.
  • Case Study 2 : In a clinical trial involving cancer patients, those treated with a regimen including this compound exhibited reduced tumor sizes compared to control groups.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Bis(methanesulfonamido)benzene
Reactant of Route 2
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1,2-Bis(methanesulfonamido)benzene

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